INCB057643 - 1820889-23-3

INCB057643

Catalog Number: EVT-270912
CAS Number: 1820889-23-3
Molecular Formula: C20H21N3O5S
Molecular Weight: 415.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

INCB057643 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. [, , , ] These proteins play a crucial role in regulating gene transcription by interacting with acetylated lysine residues on histones. [, ] By inhibiting BET proteins, INCB057643 disrupts the formation of transcriptional regulatory complexes, leading to the downregulation of specific oncogenes, including MYC, and influencing various cellular processes involved in cancer development and progression. [, , , ] INCB057643 is orally bioavailable, making it suitable for in vivo studies. [, , ] Its selectivity for BET proteins over other bromodomain-containing proteins makes it a valuable tool for investigating the specific roles of BET proteins in various biological contexts. []

Mechanism of Action

INCB057643 exerts its biological activity by selectively inhibiting BET proteins, primarily BRD2, BRD3, and BRD4. [, ] These proteins are epigenetic readers that recognize and bind to acetylated lysine residues on histones, facilitating the recruitment of transcriptional machinery and promoting gene expression. [, ] By binding to the bromodomains of BET proteins, INCB057643 prevents their interaction with acetylated histones. [] This disruption of the interaction hinders the formation of transcriptional complexes, leading to the downregulation of genes involved in cell cycle progression, survival, and inflammation, including MYC, a key oncogene often dysregulated in cancer. [, , , ] The inhibition of MYC expression contributes to INCB057643's anti-proliferative and pro-apoptotic effects in various cancer cell lines. [, , ]

Applications

INCB057643 has been extensively studied for its potential applications in cancer research, demonstrating promising results in preclinical models of various hematologic malignancies and solid tumors. [, , , , ]

Hematologic Malignancies:

  • Myeloproliferative Neoplasms (MPNs): INCB057643 has shown efficacy in preclinical models of MPNs, both as a single agent and in combination with ruxolitinib (a JAK1/2 inhibitor). [, , , ] It reduces inflammatory cytokine production, decreases pathogenic megakaryopoiesis, and increases terminal erythroid differentiation. [] In a mouse model of MF (a type of MPN), the combination of INCB057643 with ruxolitinib led to a significant reduction in spleen volume and improved symptom burden compared to single-agent treatment. [, , ]
  • Diffuse Large B-cell Lymphoma (DLBCL): INCB057643 effectively inhibits cell viability and induces apoptosis in DLBCL cells, regardless of MYC, BCL2, or TP53 status. [] Combining INCB057643 with other targeted agents, such as the MDM2-p53 inhibitor DS3032b or the BCL-2 inhibitor venetoclax, enhances its cytotoxic effects. [] In mouse xenograft models of DLBCL, INCB057643, alone or in combination with standard-of-care agents like rituximab and bendamustine, demonstrates significant anti-tumor efficacy. [, ]

Solid Tumors:

  • Prostate Cancer: INCB057643 shows promising anti-tumor activity in both androgen-dependent and androgen-independent prostate cancer models. [, ] It inhibits cell proliferation, colony formation, and tumor-sphere formation in various prostate cancer cell lines. [, ] Notably, INCB057643 enhances the antitumor effects of docetaxel and enzalutamide in 22Rv1 cells, a model of castration-resistant prostate cancer. []
  • Pancreatic Cancer: INCB057643 exhibits significant anti-tumor activity in preclinical models of pancreatic cancer. [] In a genetically engineered mouse model of pancreatic cancer (KPC mice), INCB057643 treatment increased survival, reduced metastatic burden, and beneficially altered immune cell populations in the pancreas and liver. []
  • Ovarian Cancer: INCB057643 suppresses ALDH activity, a marker of cancer stem cells, by targeting the ALDH1A1 super-enhancer in high-grade serous ovarian cancer. [] It also synergizes with carboplatin in suppressing the growth of ovarian cancer cells. []
Future Directions
  • Optimizing Dosing and Scheduling: Further research is needed to determine the optimal dosing and scheduling of INCB057643, both as a single agent and in combination therapies, to maximize efficacy and minimize potential side effects. [, ]
  • Identifying Predictive Biomarkers: Identifying biomarkers that predict response to INCB057643 treatment would enable the selection of patients most likely to benefit from this therapy. []
  • Investigating Resistance Mechanisms: Understanding the mechanisms of resistance to INCB057643 is crucial for developing strategies to overcome resistance and improve long-term treatment outcomes. []
  • Exploring Novel Combination Therapies: Evaluating INCB057643 in combination with other targeted therapies and immunotherapies holds promise for further enhancing its anti-tumor activity. [, ]
  • Expanding Clinical Development: Continued clinical development of INCB057643 in various hematologic malignancies and solid tumors is warranted based on its promising preclinical results. [, ]

Properties

CAS Number

1820889-23-3

Product Name

INCB-057643

IUPAC Name

2,2,4-trimethyl-8-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-6-methylsulfonyl-1,4-benzoxazin-3-one

Molecular Formula

C20H21N3O5S

Molecular Weight

415.5 g/mol

InChI

InChI=1S/C20H21N3O5S/c1-20(2)19(25)23(4)15-9-11(29(5,26)27)8-13(17(15)28-20)14-10-22(3)18(24)16-12(14)6-7-21-16/h6-10,21H,1-5H3

InChI Key

VZSAMEOETVNDQH-UHFFFAOYSA-N

SMILES

CC1(C(=O)N(C2=CC(=CC(=C2O1)C3=CN(C(=O)C4=C3C=CN4)C)S(=O)(=O)C)C)C

Solubility

Soluble in DMSO

Synonyms

INCB057643; INCB-057643; INCB 057643; INCB57643; INCB-57643; INCB 57643;

Canonical SMILES

CC1(C(=O)N(C2=CC(=CC(=C2O1)C3=CN(C(=O)C4=C3C=CN4)C)S(=O)(=O)C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.